1-Methyl-5-nitro-2-indolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 220.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 1-Methyl-5-nitro-2-indolinethione is not fully understood, but studies have suggested that it may interact with sulfhydryl groups in proteins and enzymes. This interaction may lead to changes in protein conformation and function, which could explain its potential use as a fluorescent probe and photosensitizer.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-5-nitro-2-indolinethione can induce oxidative stress in cells, which may contribute to its potential use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-5-nitro-2-indolinethione in lab experiments is its high solubility in organic solvents, which makes it easy to work with in various applications. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.
Future Directions
There are several future directions for research on 1-Methyl-5-nitro-2-indolinethione. One area of interest is its potential use in the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and potential use in photodynamic therapy. Finally, more research is needed to explore its potential use in organic electronics and other technological applications.
In conclusion, 1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
1-Methyl-5-nitro-2-indolinethione can be synthesized using various methods, including the reaction of 5-nitro-2-indolinone with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-nitro-2-indolinone with dimethyl sulfate in the presence of a base such as sodium hydride. These methods have been used to synthesize 1-Methyl-5-nitro-2-indolinethione with high yields and purity.
Scientific Research Applications
1-Methyl-5-nitro-2-indolinethione has been studied for its potential use in various scientific applications. One study investigated its use as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes.
properties
CAS RN |
156136-71-9 |
---|---|
Product Name |
1-Methyl-5-nitro-2-indolinethione |
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-methyl-5-nitro-3H-indole-2-thione |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3 |
InChI Key |
UUWSVJZUKCLPSM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-] |
synonyms |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.